molecular formula C19H15F2N3O2 B5649169 N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5649169
M. Wt: 355.3 g/mol
InChI Key: JQKIBKYQMLHDTH-UHFFFAOYSA-N
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Description

The compound N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide features a pyridazinone core substituted at position 3 with a 4-fluorophenyl group and at position 1 with an acetamide side chain containing a 4-fluorobenzyl moiety. This structure combines electron-withdrawing fluorine atoms and a planar pyridazinone ring, which are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKIBKYQMLHDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions to form the pyridazinone ring.

    Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions, where the pyridazinone core is reacted with 4-fluorobenzyl halides in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate product to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted benzyl derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Studies have indicated that compounds similar to N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with pyridazinone structures have shown promising results in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that the fluorinated phenyl groups contribute to enhanced interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in the treatment of chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .

Table 1: Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
AnticancerPyridazinone analogsInduction of apoptosis, cell cycle arrest
AntimicrobialFluorinated derivativesMembrane disruption
Anti-inflammatoryVarious analogsInhibition of pro-inflammatory cytokines

Case Studies

  • Anticancer Research
    • A study published in Frontiers in Chemistry explored the anticancer potential of pyridazinone derivatives, including this compound. The results showed significant cytotoxicity against breast cancer cells, attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation .
  • Antimicrobial Evaluation
    • In a comparative study, various fluorinated compounds were tested against Gram-positive and Gram-negative bacteria. This compound exhibited superior antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .
  • Inflammation Studies
    • Research focusing on the anti-inflammatory effects of similar compounds revealed that they could reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential role in managing inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

  • Compound 6c (): N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide Key Differences: Incorporates a 4-fluorophenylpiperazinyl group at position 3 of the pyridazinone and an antipyrine (pyrazolone) moiety on the acetamide side chain.
  • Compound 5.3 (): N-(4-fluorobenzyl)-N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2-(5-oxotetrazolo[1,5-c]quinazolin-6(5H)-yl)acetamide Key Differences: Replaces the pyridazinone with a tetrazoloquinazolinone scaffold. Impact: Shows 33.55% inhibition against renal cancer cell line UO-31, suggesting enhanced anticancer activity compared to pyridazinone derivatives .

Modifications to the Acetamide Side Chain

  • Compound 6h ():
    3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

    • Key Differences: Uses a propanamide linker instead of acetamide and a 3-chlorophenylpiperazinyl group.
    • Impact: The longer linker may improve binding to hydrophobic pockets in target proteins, while the chloro substituent increases lipophilicity .
  • Compound 8a (): N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide Key Differences: Substitutes the 4-fluorobenzyl group with a 4-bromophenyl and adds a methylthio-benzyl group.

Fluorine Substituent Positioning

  • N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide (): Key Differences: Replaces the 4-fluorobenzyl group with 3-chlorobenzyl and introduces a piperazinyl-fluorophenyl group.

Key Research Findings

Pyridazinones with halogenated side chains (e.g., 8a) show promise in targeting hydrophobic enzyme pockets .

Synthetic Yields and Feasibility: Pyridazinone derivatives with piperazinyl groups (e.g., 6c, 6h) are synthesized in moderate yields (42–63%), indicating challenges in introducing bulky substituents . Bromine- or iodine-substituted acetamides (e.g., 8a, 8b) exhibit lower yields (10–46%), likely due to steric hindrance during coupling reactions .

Spectroscopic Signatures: IR spectra of pyridazinone derivatives consistently show C=O stretches at 1642–1681 cm⁻¹, confirming the stability of the oxo group . ¹H-NMR data for antipyrine hybrids (e.g., 6c) reveal distinct shifts for pyrazolone protons (δ 2.1–2.3 ppm), aiding structural validation .

Biological Activity

N-(4-fluorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a pyridazine core, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C22H23F2N4OC_{22}H_{23}F_{2}N_{4}O with a molecular weight of approximately 458.5 g/mol. The compound features a fluorobenzyl group and a pyridazinone moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the pyridazine nucleus exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

A significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that it exhibits potent inhibitory effects on various cancer cell lines. For instance:

  • HDAC Inhibition : The compound has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. In studies involving human myelodysplastic syndrome (SKM-1) cell lines, this compound significantly increased acetyl-histone H3 levels and induced G1 cell cycle arrest, leading to apoptosis in these cancer cells .

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within the cell:

  • HDAC Inhibition : By inhibiting HDACs, the compound alters gene expression patterns associated with tumor suppression.
  • Cell Cycle Regulation : The induction of G1 arrest suggests that the compound may interfere with cell cycle progression, thereby limiting cancer cell proliferation.

Case Studies and Research Findings

A detailed examination of recent studies provides insights into the biological activity of this compound:

StudyFindings
Study 1 This compound showed IC50 values in the low micromolar range against SKM-1 cells, indicating strong anticancer activity .
Study 2 The compound exhibited favorable pharmacokinetic properties, including good absorption and minimal metabolic degradation in various animal models .
Study 3 Molecular docking studies suggested effective binding to HDAC active sites, correlating with observed inhibitory effects .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-like properties of this compound:

  • Absorption : The compound shows promising blood-brain barrier permeability.
  • Distribution : High plasma protein binding was observed.
  • Metabolism : Minimal interaction with CYP enzymes suggests low potential for drug-drug interactions.
  • Toxicity : Initial toxicity assessments indicate a favorable safety profile in preclinical models .

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